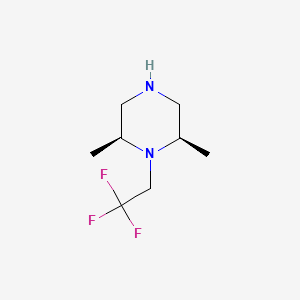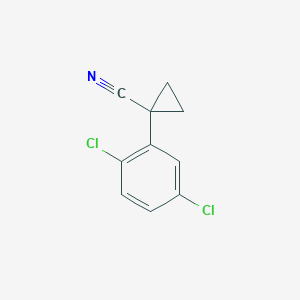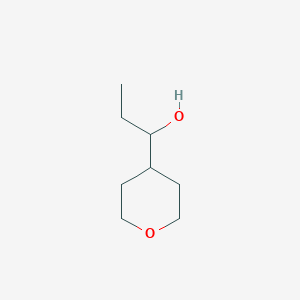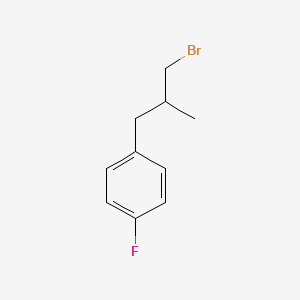
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with appropriate alkylating agents under controlled conditions. One common method includes the use of 2,2,2-trifluoroethyl bromide and dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-2,6-Dimethylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical properties.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the dimethyl groups, affecting its reactivity and applications.
2,6-Dimethylpiperazine: Similar structure but without the trifluoroethyl group.
Uniqueness
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both dimethyl and trifluoroethyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c1-6-3-12-4-7(2)13(6)5-8(9,10)11/h6-7,12H,3-5H2,1-2H3/t6-,7+ |
Clave InChI |
ZQPXUDKLPKLWOX-KNVOCYPGSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](N1CC(F)(F)F)C |
SMILES canónico |
CC1CNCC(N1CC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)








